2,5-Dimethylresorcinol

Catalog No.
S594285
CAS No.
488-87-9
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylresorcinol

CAS Number

488-87-9

Product Name

2,5-Dimethylresorcinol

IUPAC Name

2,5-dimethylbenzene-1,3-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3

InChI Key

GHVHDYYKJYXFGU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)O)C)O

Canonical SMILES

CC1=CC(=C(C(=C1)O)C)O
  • Natural Occurrence and Biosynthesis

    Research has identified 2,5-Dimethylresorcinol in various plants and fungi. For instance, studies have found it in Taxus wallichiana, a type of yew tree [], and Aspergillus nidulans, a fungus []. Understanding its natural biosynthesis pathways in these organisms can provide insights into plant and fungal secondary metabolism.

  • Antimicrobial Activity

    Some scientific studies have explored the potential antimicrobial properties of 2,5-Dimethylresorcinol. While the research is ongoing, there are indications that it might exhibit activity against certain bacteria and fungi []. Further investigation is needed to determine its efficacy and potential mechanisms of action.

  • Other Biological Activities

    Preliminary research suggests that 2,5-Dimethylresorcinol might have other biological activities. For instance, some studies have investigated its potential as an antioxidant or an antitumor agent []. However, more research is required to confirm these potential applications.

2,5-Dimethylresorcinol is an organic compound with the molecular formula C8H10O2C_8H_{10}O_2 and a CAS number of 488-87-9. It is characterized by a resorcinol structure substituted with two methyl groups at the 2 and 5 positions. This compound appears as a clear, colorless to slightly brown liquid with a density of 1.055 g/mL at 25°C and a boiling point of approximately 85-87°C under reduced pressure . It is miscible with organic solvents like toluene but has limited solubility in water (1.216 g/L at 25°C) and is generally stable under normal conditions .

  • Specific data on the toxicity of 2,5-DMR is limited.
  • However, as with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment like gloves and eye protection when working with it in a laboratory setting [].
, particularly those involving phenolic compounds. One notable reaction involves its interaction with malondialdehyde, where it forms adducts that may have implications in oxidative stress studies . Additionally, it can undergo methylation reactions when treated with dimethyl sulfate in the presence of a base, yielding products useful in various synthetic pathways .

Research indicates that 2,5-Dimethylresorcinol exhibits biological activities, particularly antioxidant properties. It has been shown to trap reactive aldehydes such as malondialdehyde, which is significant in food chemistry and oxidative stress contexts . The compound's ability to scavenge free radicals suggests potential applications in food preservation and health-related products.

The synthesis of 2,5-Dimethylresorcinol typically involves the methylation of resorcinol using dimethyl sulfate. The process can be summarized as follows:

  • Reagents: Resorcinol, dimethyl sulfate, sodium hydroxide (as a base), and methanol.
  • Procedure:
    • Resorcinol is dissolved in methanol.
    • Dimethyl sulfate is added while stirring at temperatures between 26-30°C.
    • Sodium hydroxide solution is introduced to initiate the methylation reaction.
    • The mixture is allowed to react for a specific time before being diluted with water.
    • The product is extracted using ether and purified through distillation .

Studies have focused on the interactions of 2,5-Dimethylresorcinol with other compounds, particularly in the context of oxidative stress. Its ability to trap malondialdehyde indicates potential protective roles against lipid peroxidation in food products and biological systems . Further research may explore its interactions with other phenolic compounds and their collective effects on biological systems.

Several compounds share structural similarities with 2,5-Dimethylresorcinol. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
ResorcinolC6H6O2C_6H_6O_2A dihydroxybenzene that serves as a precursor for many derivatives.
OrcinolC9H10O2C_9H_{10}O_2Similar structure but has different methyl substitutions; used in pharmaceuticals.
AlkylresorcinolsVariesA group of compounds with varying alkyl chains; known for health benefits related to cholesterol management.

Uniqueness of 2,5-Dimethylresorcinol

What sets 2,5-Dimethylresorcinol apart from these similar compounds is its specific arrangement of methyl groups which enhances its reactivity towards aldehydes and contributes to its unique antioxidant properties. This makes it particularly valuable in both food chemistry and potential therapeutic applications.

2,5-Dimethylresorcinol is a dihydroxy aromatic compound with systematic nomenclature 2,5-dimethylbenzene-1,3-diol, reflecting its substitution pattern on the benzene ring. Its molecular formula is C₈H₁₀O₂, corresponding to a molecular weight of 138.16 g/mol. The compound belongs to the resorcinol family, characterized by two hydroxyl groups in the meta-positions (1,3-positions) and methyl groups at the 2- and 5-positions.

Key Identifiers and Synonyms

  • IUPAC Name: 2,5-Dimethylbenzene-1,3-diol
  • CAS Registry Number: 488-87-9
  • Common Synonyms:
    • β-Orcinol
    • p-Xylene-2,6-diol
    • 1,3-Dihydroxy-2,5-dimethylbenzene

Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₈H₁₀O₂
Molecular Weight138.16 g/mol
Melting Point157–162°C (lit.)
Boiling Point277°C (lit.)
Density1.0742 (estimated)
Refractive Index1.5231 (estimated)

The compound’s structure is confirmed via spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR). Its solubility in polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile facilitates its use in synthetic applications.

Historical Context in Organic Chemistry Research

2,5-Dimethylresorcinol emerged as a subject of interest in the early 20th century alongside resorcinol derivatives. The compound’s synthesis and applications are rooted in the broader study of polyketides and phenolic compounds.

Early Synthesis and Structural Elucidation

Initial synthesis routes involved sulfonation and alkali fusion of xylenes, though these methods faced challenges due to byproduct formation and environmental concerns. A notable advancement came from Heinrich Hlasiwetz’s work on resorcinol derivatives, which laid the groundwork for understanding the reactivity of dihydroxy aromatics.

Role in Polyketide Research

The compound’s structural similarity to orcinol (a natural polyketide) linked it to studies on condensation reactions in polyketide biosynthesis. Early 20th-century researchers like J. Norman Collie demonstrated that polyketide intermediates, such as triketones, could undergo cyclization to form resorcinol derivatives. This work highlighted 2,5-dimethylresorcinol’s relevance in modeling natural product synthesis.

Industrial and Pharmaceutical Applications

By the mid-20th century, 2,5-dimethylresorcinol gained traction as an intermediate in:

  • Dye synthesis: Derivatives of the compound were used to produce orcein, a lichen-derived dye.
  • Polymer chemistry: It served as a precursor for epoxy resins, particularly diglycidyl ethers, which are critical in thermosetting plastics.
  • Pharmaceuticals: The compound’s hydroxyl groups enable functionalization for drug candidates, including anticoagulants and antioxidants.

Modern Synthetic Methods

Contemporary synthesis leverages supercritical water oxidation, which minimizes waste and improves efficiency. For example, 2,5-dimethylbenzenesulfonic acid is reacted with oxygen in supercritical water to yield high-purity 2,5-dimethylresorcinol. This method avoids hazardous reagents and aligns with green chemistry principles.

Molecular Structure and Stereochemistry

The molecular structure of 2,5-dimethylresorcinol is central to understanding its physicochemical behavior. This compound possesses the molecular formula C₈H₁₀O₂, corresponding to a benzene ring substituted with two methyl groups at the 2 and 5 positions and two hydroxyl groups at the 1 and 3 positions [1] [2] [4] [5] [6] [7]. The systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2,5-dimethylbenzene-1,3-diol [1] [4]. The structure can be represented by the following descriptors:

  • Simplified Molecular Input Line Entry System (SMILES): Cc1cc(O)c(C)c(O)c1 [1] [2] [3]
  • International Chemical Identifier (InChI): 1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3 [2]
  • Molecular weight: 138.16 g/mol [2] [4] [5] [6] [7]

The 2,5-dimethylresorcinol molecule is a planar aromatic system, with the methyl and hydroxyl substituents arranged symmetrically about the benzene ring. The presence of hydroxyl groups at the 1 and 3 positions classifies it as a resorcinol derivative, while the methyl groups at the 2 and 5 positions impart additional hydrophobic character and influence both its electronic and steric properties.

Table 1. Molecular Structure Descriptors for 2,5-Dimethylresorcinol

DescriptorValue
Molecular formulaC₈H₁₀O₂
IUPAC name2,5-dimethylbenzene-1,3-diol
SMILESCc1cc(O)c(C)c(O)c1
InChI1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3
Molecular weight138.16 g/mol
Monoisotopic mass138.06808
Exact mass138.06800
CAS number488-87-9
European Community (EC) No.207-688-3
ChEBI IDCHEBI:144125

The aromatic ring ensures planarity, and the substituents are oriented such that the methyl groups are meta to each other, as are the hydroxyl groups. There is no stereochemistry in the traditional sense (i.e., no chiral centers) due to the symmetry and planarity of the molecule; all atoms are in a single plane, and the molecule does not exhibit optical isomerism.

The electron-donating methyl groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. The hydroxyl groups, being strongly activating and ortho/para-directing, further increase the electron density and contribute to the compound's reactivity in electrophilic aromatic substitution reactions. The combined effects of these substituents result in a molecule with distinctive chemical properties compared to unsubstituted resorcinol or other positional isomers.

Three-dimensional conformer models generated by computational chemistry methods confirm the planarity of the molecule and the coplanarity of the hydroxyl and methyl substituents with the benzene ring [1]. The absence of bulky substituents or steric hindrance allows for free rotation of the methyl groups, but the overall structure remains rigid due to aromatic stabilization.

Thermodynamic Parameters (Melting Point, Boiling Point)

The thermodynamic parameters of 2,5-dimethylresorcinol, such as melting point and boiling point, are critical for understanding its physical state under standard conditions and for designing processes involving its purification, crystallization, or distillation.

Melting Point

Multiple sources consistently report the melting point of 2,5-dimethylresorcinol in the range of 157 °C to 164 °C [2] [3] [5] [6] [7]. The slight variation in reported values may be attributed to differences in sample purity, measurement technique, and atmospheric pressure during measurement. The compound is a solid at room temperature, and its relatively high melting point is characteristic of aromatic diols, which benefit from strong intermolecular hydrogen bonding between hydroxyl groups.

Boiling Point

The boiling point of 2,5-dimethylresorcinol is reported as 277 °C at atmospheric pressure [2] [3] [5] [6]. This high boiling point reflects the compound's substantial molecular weight, aromaticity, and the presence of two hydroxyl groups, which enable strong hydrogen bonding in the liquid phase. Some sources provide a boiling point range of 277–280 °C, with a specific value of 277 °C being most frequently cited [2] [3] [5] [6].

Table 2. Thermodynamic Parameters of 2,5-Dimethylresorcinol

ParameterValueReference(s)
Melting point157–164 °C [2] [3] [5] [6] [7]
Boiling point277–280 °C [2] [3] [5] [6]
Density1.162 g/cm³ [5]
Vapor pressure0.00178 mmHg at 25°C [5]
Index of refraction1.582 [5]

The density of 2,5-dimethylresorcinol is reported as 1.162 g/cm³, which is typical for small aromatic molecules with moderate substituent mass [5]. The low vapor pressure at 25 °C (0.00178 mmHg) indicates that the compound is not volatile at room temperature, consistent with its high boiling point.

The index of refraction, measured at 1.582, is indicative of the aromatic nature and the polarizability of the compound due to the presence of the hydroxyl groups and methyl substituents [5].

Solubility and Partition Coefficients

Solubility and partition coefficients are essential parameters for predicting the behavior of 2,5-dimethylresorcinol in various solvents and its distribution between aqueous and organic phases.

Solubility

At 20 °C, 2,5-dimethylresorcinol is reported as soluble in water [7]. This solubility is attributable to the presence of two hydroxyl groups, which can form hydrogen bonds with water molecules. However, the two methyl groups increase the hydrophobic character relative to unsubstituted resorcinol, which may slightly reduce its solubility in water compared to the parent compound.

Solubility in organic solvents is expected to be higher, particularly in polar protic solvents such as ethanol and methanol, as well as in polar aprotic solvents like dimethyl sulfoxide and acetone. The presence of both hydrophilic (hydroxyl) and hydrophobic (methyl) groups imparts amphiphilic properties, allowing for moderate solubility in a range of solvents.

Partition Coefficient (LogP)

The logarithm of the partition coefficient (LogP) is a measure of the compound's hydrophobicity, representing the ratio of its concentration in octanol to that in water. For 2,5-dimethylresorcinol, the LogP is reported as 1.7146 [5]. This value reflects a moderate preference for the organic phase, consistent with the amphiphilic nature of the molecule.

Table 3. Solubility and Partition Coefficient Data for 2,5-Dimethylresorcinol

ParameterValueReference(s)
Solubility in waterSoluble at 20 °C [7]
LogP (octanol/water)1.7146 [5]
Polar surface area40.46 Ų [5]

The polar surface area of 40.46 Ų further supports the molecule's ability to engage in hydrogen bonding and its moderate solubility in polar solvents [5].

Discussion of Solubility and Partitioning

The amphiphilic nature of 2,5-dimethylresorcinol means that it can participate in both hydrophilic and hydrophobic interactions. The hydroxyl groups enable hydrogen bonding with water and other polar solvents, while the methyl groups favor partitioning into nonpolar or less polar organic phases. The LogP value near 1.7 suggests that the compound is more hydrophobic than resorcinol but less so than fully methylated benzene derivatives. This property is significant for applications involving extractions, chromatographic separations, or formulation in biphasic systems.

Spectroscopic Characterization (Ultraviolet-Visible, Fourier Transform Infrared, Nuclear Magnetic Resonance)

Spectroscopic techniques are essential tools for the identification and structural elucidation of 2,5-dimethylresorcinol. The compound's aromaticity, hydroxyl, and methyl substituents impart distinctive features in its ultraviolet-visible, Fourier transform infrared, and nuclear magnetic resonance spectra.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of 2,5-dimethylresorcinol is characterized by absorption bands associated with π→π* transitions of the aromatic ring and n→π* transitions involving the non-bonding electrons of the hydroxyl oxygen atoms. Substitution with methyl and hydroxyl groups shifts the absorption maxima compared to unsubstituted benzene.

Typically, aromatic diols exhibit absorption maxima in the range of 270–290 nanometers due to the conjugated system. The presence of electron-donating methyl groups at the 2 and 5 positions leads to a bathochromic shift (red shift) of the absorption maxima, while the hydroxyl groups further enhance this effect by increasing electron density in the ring. Quantitative data for the exact absorption maxima of 2,5-dimethylresorcinol are not widely reported in the literature; however, based on analogous compounds, the primary absorption is expected near 280 nanometers.

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of 2,5-dimethylresorcinol displays characteristic bands corresponding to the functional groups present in the molecule:

  • O–H stretching vibrations: Broad, strong absorption in the region 3200–3550 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.
  • C–H stretching vibrations (aromatic and methyl): Absorptions in the range 2950–3100 cm⁻¹.
  • C=C stretching vibrations (aromatic ring): Sharp absorptions near 1600 and 1500 cm⁻¹.
  • C–O stretching vibrations: Absorptions in the range 1200–1300 cm⁻¹, associated with phenolic hydroxyl groups.
  • C–H bending vibrations (methyl): Absorptions near 1375 and 1450 cm⁻¹.

These features confirm the presence of aromatic, methyl, and hydroxyl functionalities and are consistent with the expected structure of 2,5-dimethylresorcinol.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information on the hydrogen and carbon environments in 2,5-dimethylresorcinol.

Proton Nuclear Magnetic Resonance (¹H NMR):

  • Aromatic protons: The three remaining aromatic protons (positions 4, 6, and possibly 1, depending on substitution) appear as multiplets in the region 6.0–7.0 parts per million, reflecting the influence of neighboring substituents.
  • Hydroxyl protons: The two hydroxyl protons typically appear as broad singlets in the region 8.0–10.0 parts per million, often exchangeable with deuterium oxide.
  • Methyl protons: The methyl groups at positions 2 and 5 appear as singlets in the region 2.0–2.5 parts per million, integrating for six protons total.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):

  • Aromatic carbons: Signals in the range 110–160 parts per million, with chemical shifts influenced by proximity to hydroxyl and methyl substituents.
  • Methyl carbons: Signals near 20 parts per million.
  • Phenolic carbons (bearing hydroxyl groups): Typically deshielded, appearing at higher chemical shifts (150–160 parts per million).

Table 4. Summary of Spectroscopic Features of 2,5-Dimethylresorcinol

Spectroscopy TypeKey Features
Ultraviolet-visibleAbsorption maxima near 280 nm (π→π* transitions)
Fourier transform infraredO–H stretch (3200–3550 cm⁻¹), C–H stretch (2950–3100 cm⁻¹), C=C stretch (1500–1600 cm⁻¹), C–O stretch (1200–1300 cm⁻¹)
Proton nuclear magnetic resonanceAromatic protons (6.0–7.0 ppm), hydroxyl protons (8.0–10.0 ppm), methyl protons (2.0–2.5 ppm)
Carbon-13 nuclear magnetic resonanceAromatic carbons (110–160 ppm), methyl carbons (~20 ppm), phenolic carbons (150–160 ppm)

Discussion of Spectroscopic Characterization

The combination of ultraviolet-visible, Fourier transform infrared, and nuclear magnetic resonance spectroscopy provides a robust set of tools for the identification and structural confirmation of 2,5-dimethylresorcinol. The spectral features are consistent with the expected electronic and vibrational transitions of a methyl-substituted resorcinol, and the data are in agreement with analogous compounds in the literature.

XLogP3

1.9

Boiling Point

278.5 °C

Melting Point

163.0 °C

UNII

C7UIY640OR

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

488-87-9

Wikipedia

2,5-Dimethylresorcinol

Dates

Modify: 2023-08-15
Ahuja, Manmeet; Chiang, Yi-Ming; Chang, Shu-Lin; Praseuth, Mike B.; Entwistle, Ruth; Sanchez, James F.; Lo, Hsien-Chun; Yeh, Hsu-Hua; Oakley, Berl R.; Wang, Clay C. C.; Illuminating the diversity of aromatic polyketide synthases in aspergillus nidulans, Journal of the American Chemical Society, 13419, 8212-8221. DOI:10.1021/ja3016395 PMID:22510154

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